N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(3-methylphenoxy)acetamide
Description
N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(3-methylphenoxy)acetamide is a synthetic small molecule characterized by a benzodioxol moiety fused to an oxazole ring, linked via a methylene group to an acetamide backbone substituted with a 3-methylphenoxy group. The 3-methylphenoxy group contributes hydrophobic interactions, while the acetamide linkage may enhance metabolic stability compared to ester-based analogs .
Properties
IUPAC Name |
N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-2-(3-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-13-3-2-4-16(7-13)24-11-20(23)21-10-15-9-18(27-22-15)14-5-6-17-19(8-14)26-12-25-17/h2-9H,10-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQIJIMKBUAXEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(3-methylphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structure, biological mechanisms, and research findings.
Research indicates that this compound interacts with various biological targets:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on certain enzymes involved in metabolic pathways. For instance, it exhibits significant activity against urease, which is crucial for nitrogen metabolism in plants and some microorganisms .
- Neurotransmitter Modulation : It shows promise in modulating neurotransmitter receptors, particularly dopamine receptors. This suggests potential applications in treating neurological disorders such as Parkinson's disease and schizophrenia.
Case Studies
-
Urease Inhibition Study :
A study evaluated a series of acetamides including the compound for their urease inhibitory activity. Results indicated that this compound displayed superior inhibition compared to standard inhibitors, making it a candidate for further development in agricultural applications . -
Neuropharmacological Research :
Another study focused on the interaction of this compound with dopamine receptors. Binding affinity assays revealed that it has a high selectivity for D2-like receptors, indicating its potential utility in neuropharmacology.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Structure Features | Biological Activity | Notes |
|---|---|---|---|
| This compound | Benzodioxole + Oxazole | Urease inhibition, Dopamine receptor modulation | High selectivity for D2 receptors |
| N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide | Thiazole ring | Moderate antibacterial activity | Less effective than target compound |
| N-(4-hydroxyphenyl)-2-(propylamino)acetamide | Hydroxy group instead of benzodioxole | Neurotransmitter modulation | Different receptor interactions |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with several analogs, differing primarily in substituents and functional groups. Below is a detailed comparison based on structural features, physicochemical properties, and biological implications.
Table 1: Structural and Functional Comparison
Structural and Functional Analysis
Core Heterocycles: The benzodioxol-oxazole core is conserved across analogs, but substitutions on the oxazole (e.g., fluorophenyl in ) or replacement with thiazolo-triazol () alter electronic properties. Thiazolo-triazol derivatives may exhibit enhanced π-stacking due to sulfur’s polarizability .
Substituent Effects: 3-Methylphenoxy vs. 4-Fluorophenoxy: The target compound’s 3-methylphenoxy group provides moderate hydrophobicity (logP ~3.2), while the 4-fluorophenoxy analog () introduces electron-withdrawing effects, possibly increasing binding affinity but reducing aqueous solubility . Acetamide vs. Ester Linkage: Acetamide-based compounds (e.g., target compound) are more hydrolytically stable than esters (), favoring prolonged bioavailability .
Physicochemical Properties: The target compound’s polar surface area (PSA ~77 Ų) suggests moderate permeability, comparable to fluorophenyl analogs (, PSA ~80 Ų) . Thiazolo-triazol derivatives () may have higher logP values due to the nonpolar methylphenyl group, impacting blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
